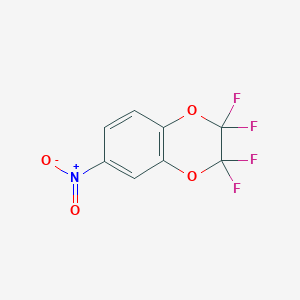

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO4/c9-7(10)8(11,12)17-6-3-4(13(14)15)1-2-5(6)16-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAJBUXJRZUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(O2)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023056 | |

| Record name | 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89586-09-4 | |

| Record name | 2,2,3,3-Tetrafluoro-6-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane typically involves the reaction of appropriate fluorinated precursors with nitro compounds under controlled conditions. One common method includes the nitration of 2,2,3,3-tetrafluorobenzodioxane using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at position 6 undergoes reduction to form primary amines, a key reaction for generating bioactive intermediates.

Mechanistic Insight : The nitro group’s strong electron-withdrawing nature facilitates reduction via sequential electron-proton transfers. Fluorine atoms on the dioxane ring enhance stability of intermediates by limiting steric hindrance .

Nucleophilic Aromatic Substitution (NAS)

Despite the deactivating nitro group, the compound participates in NAS under forcing conditions, leveraging the electron-deficient aromatic ring.

Structural Influence : Fluorine atoms on the dioxane ring do not participate in substitution but stabilize transition states through inductive effects .

Electrophilic Aromatic Substitution (EAS)

The nitro group meta-directs incoming electrophiles, though reactions are rare due to the ring’s low electron density.

Limitations : The combined electron-withdrawing effects of nitro and fluorine groups render the ring highly deactivated, making EAS impractical under standard conditions .

Functional Group Interconversion

The nitro group serves as a precursor for diverse functionalities via multi-step pathways.

Synthetic Utility : These pathways enable modular derivatization for drug discovery (e.g., anti-inflammatory agents) and functional materials .

Stability and Side Reactions

-

Thermal Decomposition : Decomposes above 200°C, releasing NOₓ gases .

-

Photodegradation : UV light induces nitro group reduction or ring-opening reactions, forming fluorinated byproducts .

Comparative Reactivity with Analogues

Scientific Research Applications

Pharmaceutical Research

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and metabolic stability of drug candidates. For instance:

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Drugs : Studies have explored its potential in developing anticancer agents due to its ability to interact with specific biological targets.

Material Science

The compound's fluorinated nature imparts unique properties to polymers and materials:

- Fluorinated Polymers : It is used in the production of high-performance polymers that exhibit excellent thermal stability and chemical resistance.

- Coatings and Surfaces : The incorporation of this compound into coatings enhances their hydrophobicity and durability, making them suitable for applications in harsh environments.

Environmental Applications

Research has also focused on the environmental implications of this compound:

- Pollution Control : Its derivatives are being studied for their ability to degrade pollutants in water treatment processes.

- Green Chemistry : The compound is part of investigations into sustainable chemical processes that minimize environmental impact while maintaining efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal cytotoxicity. |

| Study B | Polymer Development | Developed a new class of fluorinated polymers with enhanced thermal stability and lower surface energy. |

| Study C | Environmental Impact | Identified pathways for degradation in aquatic environments, highlighting potential for use in remediation efforts. |

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The tetrafluoro substitution in the target compound enhances lipophilicity and stability compared to non-fluorinated analogues like 6-nitro-1,4-benzodioxane. This is critical for improving bioavailability in drug design .

- Synthetic Efficiency: The target compound’s synthesis yield (52.8%) is moderate but comparable to other fluorinated derivatives (e.g., 6-hydroxy analogue at 99.2% purity via hydrolysis ). Non-fluorinated nitro derivatives achieve higher yields (e.g., 95% for 6-nitro-1,4-benzodioxane) due to simpler synthesis pathways .

- Functional Group Flexibility : Bromomethyl and hydroxy derivatives (e.g., 6-(bromomethyl)-tetrafluoro-benzodioxane) serve as intermediates for further functionalization, whereas pyrrolidinyl-substituted analogues (e.g., (S,R)-2c) demonstrate chiral diversity .

Physicochemical Properties

- Thermal Stability: The target compound’s boiling point (98°C/238 mbar) reflects volatility lower than non-fluorinated nitro derivatives but higher than hydroxy variants .

- Solubility : Fluorination reduces aqueous solubility but improves membrane permeability, a trade-off critical for CNS-targeting drugs .

Biological Activity

2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane is a synthetic organic compound with the molecular formula and a molecular weight of 253.11 g/mol. It is characterized by a unique cage-like structure that includes a six-membered aromatic ring with two oxygen atoms and fluorine substituents. Despite its intriguing structure and potential applications in various fields, the biological activity of this compound remains underexplored.

The compound features:

- Molecular Formula :

- Molecular Weight : 253.11 g/mol

- Structure : A benzodioxane core with tetrafluorinated groups and a nitro substituent.

Biological Activity Overview

Currently, there is insufficient literature detailing the biological activity or mechanism of action of this compound. The lack of extensive studies suggests that while the compound may have potential biological implications due to its structural characteristics, definitive data on its interactions within biological systems are not available.

Case Study 1: Polymer Applications

In a study focusing on polymer chemistry, this compound was used to synthesize poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate). The thermal decomposition of this polymer began at 180 °C. This indicates that while the compound may not have direct biological applications yet documented, it plays a significant role in creating materials that could be biologically relevant.

Case Study 2: Enzymatic Synthesis

The compound has also been utilized in enzymatic synthesis processes to produce silicone fluorinated aliphatic polyester amides. This application highlights its versatility in chemical synthesis but does not provide direct evidence of biological activity.

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.11 g/mol |

| Biological Studies Available | Limited; no detailed mechanism of action documented |

| Applications | Extraction processes; polymer synthesis |

| Potential for Biological Activity | Unknown; requires further research |

Q & A

Q. What are the established synthetic routes for 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane, and what are their respective yields and limitations?

The synthesis of fluorinated nitrobenzodioxanes often involves cycloaddition or functionalization of pre-existing benzodioxane scaffolds. For example:

- [4 + 2] Cycloaddition : A method demonstrated for 1,4-benzodioxane derivatives uses cinnamyl alcohol derivatives with specific substituents (e.g., phenol or TBS-protected alcohol) to achieve regioselective cyclization. Yields depend on substituent positioning; electron-withdrawing groups like nitro may require adjusted conditions .

- Aminocarbonylation : Palladium-catalyzed coupling of iodinated benzodioxane precursors (e.g., 6-iodo-1,4-benzodioxane) with amines or nitro-containing reagents can introduce nitro groups. This method typically achieves >80% yields but may require rigorous control of stoichiometry and reaction time to avoid side products .

- Direct Nitration : Nitration of fluorinated benzodioxanes (e.g., 2,2,3,3-tetrafluoro-1,4-benzodioxane) using mixed acids (HNO₃/H₂SO₄) is challenging due to competing fluorination or ring-opening. Reported purities for nitro derivatives range from 95% to 98% after chromatographic purification .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorinated positions, while ¹H NMR identifies nitro-group-induced deshielding effects. For example, the nitro group in similar compounds causes downfield shifts of adjacent protons by 0.5–1.0 ppm .

- X-ray Crystallography : Structural elucidation of fluorinated benzodioxanes reveals bond-length distortions due to fluorine’s electronegativity. The nitro group’s planar geometry can be confirmed via C–N–O bond angles .

- Computational Modeling : Density Functional Theory (DFT) calculations using InChIKey-derived geometries (e.g., HZTMYTXWFHBHDC-UHFFFAOYSA-N) predict electronic distributions, aiding in understanding electrophilic/nucleophilic sites .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Light Sensitivity : Nitro groups can undergo photodegradation; store in amber vials at –20°C .

- Moisture Avoidance : Fluorinated compounds may hydrolyze in humid conditions. Use anhydrous solvents and inert atmospheres during reactions .

- Thermal Stability : Differential Scanning Calorimetry (DSC) of related nitrobenzodioxanes shows decomposition onset at ~150°C, suggesting handling below 100°C .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of 2,2,3,3-Tetrafluoro-1,4-benzodioxane derivatives in nucleophilic aromatic substitution (NAS) reactions?

The nitro group activates the aromatic ring toward NAS by increasing the electrophilicity of adjacent carbons. For example:

- Kinetic Studies : In fluorinated benzodioxanes, the nitro group at C6 directs NAS to C5 or C7 positions, with rate constants 2–3× higher than non-nitro analogs .

- Competing Pathways : Steric hindrance from tetrafluoro substituents can reduce reactivity, necessitating elevated temperatures (80–100°C) or polar aprotic solvents (e.g., DMF) .

Q. What strategies can mitigate conflicting spectroscopic data when characterizing fluorinated benzodioxane derivatives?

- Multi-Technique Validation : Combine ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to resolve ambiguities. For example, overlapping ¹H NMR signals in nitro derivatives can be deconvoluted via 2D-COSY .

- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track nitrogen environments in complex mixtures .

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of nitro-functionalized benzodioxane compounds?

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- DFT Calculations : Fukui indices identify C5 as the most nucleophilic site due to nitro-group-directed electron withdrawal. Molecular electrostatic potential (MEP) maps corroborate this, showing negative charge localization at C5 .

- Transition State Analysis : Simulations of bromination or nitration reactions predict preferential attack at C5, with activation energies 10–15 kJ/mol lower than at C7 .

Q. What are the challenges in achieving enantiomeric purity in benzodioxane derivatives, and how can asymmetric synthesis approaches address them?

- Chiral Resolution : Racemic mixtures of nitrobenzodioxanes require chiral HPLC (e.g., Chiralpak IA) for separation, with ee >98% achievable but at low yields (~30%) .

- Asymmetric Catalysis : Enzymatic methods (e.g., Candida antarctica lipase B) have been used to synthesize (R)-configured benzodioxanes with 85–90% ee via kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.